molecular formula C15H16N2OS B14204299 1-(4-Phenoxyphenyl)ethylthiourea CAS No. 832099-12-4

1-(4-Phenoxyphenyl)ethylthiourea

Cat. No.: B14204299
CAS No.: 832099-12-4
M. Wt: 272.4 g/mol
InChI Key: HQBMVCGLMQPTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenoxyphenyl)ethylthiourea is an organosulfur compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, characterized by the presence of a phenoxyphenyl group attached to an ethylthiourea moiety, exhibits unique chemical properties that make it valuable in various scientific and industrial fields .

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)ethylthiourea typically involves nucleophilic substitution reactions. One common method is the reaction between 4-phenoxyaniline and ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)ethylthiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)ethylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby modulating neural activity. This interaction is facilitated by the thiourea moiety, which forms hydrogen bonds and other interactions with the enzyme’s active site .

Properties

CAS No.

832099-12-4

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-(4-phenoxyphenyl)ethylthiourea

InChI

InChI=1S/C15H16N2OS/c1-11(17-15(16)19)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,19)

InChI Key

HQBMVCGLMQPTFB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.